molecular formula C6H11NO2 B6235854 rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans CAS No. 1843482-15-4

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans

Cat. No.: B6235854
CAS No.: 1843482-15-4
M. Wt: 129.2
InChI Key:
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Description

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans: is a chemical compound with the molecular formula C6H11NO2. This compound is characterized by the presence of a cyclobutyl ring with a hydroxyl group and an acetamide group attached to it. The term “rac” indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.

    Acetylation: The final step involves the acetylation of the hydroxylated cyclobutyl ring to form the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, cis: Differing in the spatial arrangement of the hydroxyl and acetamide groups.

    N-[(1S,2S)-2-hydroxycyclobutyl]acetamide, trans: An enantiomer of the compound with different stereochemistry.

    N-[(1R,2R)-2-hydroxycyclopentyl]acetamide, trans: A similar compound with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans is unique due to its specific stereochemistry and the presence of both hydroxyl and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1843482-15-4

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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